molecular formula C10H11NO2 B15308842 2-(2,3-dihydro-1H-indol-2-yl)acetic Acid

2-(2,3-dihydro-1H-indol-2-yl)acetic Acid

Cat. No.: B15308842
M. Wt: 177.20 g/mol
InChI Key: ZVIHHTJKKUBGSN-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-2-yl)acetic acid is a compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and synthetic drugs. This compound is particularly interesting due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-(2,3-dihydro-1H-indol-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can then be further processed to obtain the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

2-(2,3-dihydro-1H-indol-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in electrophilic substitution reactions due to the presence of the indole nucleus, which is rich in π-electrons . Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-2-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases. Additionally, it has applications in the agricultural industry as a plant growth regulator .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist to certain receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

2-(2,3-dihydro-1H-indol-2-yl)acetic acid can be compared with other indole derivatives such as indole-3-acetic acid and 2-oxo-2,3-dihydro-1H-indol-3-ylidene acetic acid . While these compounds share a common indole nucleus, they differ in their functional groups and biological activities. For example, indole-3-acetic acid is a well-known plant hormone, whereas this compound has broader applications in medicine and industry . This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIHHTJKKUBGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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